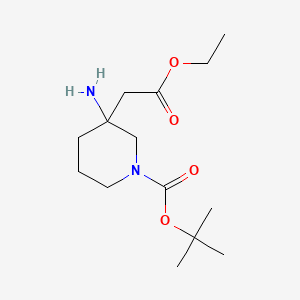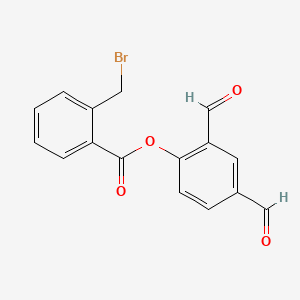
2,4-Diformylphenyl 2-(bromomethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diformylphenyl 2-(bromomethyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C16H11BrO4 and its molecular weight is 347.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
Compounds based on Diformylphenyl structures, such as 4-Methyl-2,6-diformylphenol (DFP), serve as important platforms for developing fluorescent chemosensors. These chemosensors are designed to detect a wide range of analytes, including metal ions, anions, and neutral molecules with high selectivity and sensitivity. The presence of two formyl groups in such compounds offers ample opportunity for modulating sensing selectivity and sensitivity, highlighting the potential of 2,4-Diformylphenyl 2-(bromomethyl)benzoate in creating more advanced chemosensors for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Synthesis of Bioactive Compounds
The bioactive precursor role of compounds structurally similar to this compound, like Methyl-2-formyl benzoate, in organic synthesis, is well-documented. These precursors facilitate the synthesis of a variety of pharmacologically active compounds, showcasing a diverse range of activities such as antifungal, antihypertensive, anticancer, and antiviral properties. This demonstrates the potential of this compound in pharmaceutical research, especially in the discovery and development of new therapeutic agents (Farooq & Ngaini, 2019).
Environmental Toxicology
The structural similarity of this compound to other brominated compounds invites consideration of its potential environmental impact. Studies on related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,6-Tribromophenol (TBP) explore their toxicological effects on aquatic environments, human health, and ecosystems. Such research underscores the importance of understanding the environmental fate, bioaccumulation, and ecotoxicological risks associated with the use and disposal of brominated organic compounds, suggesting similar areas of investigation for this compound to ensure safe and sustainable applications (Zuanazzi, Ghisi, & Oliveira, 2020); (Koch & Sures, 2018).
Advanced Materials and Chemical Synthesis
The versatility of compounds with functionalities similar to this compound is also evident in materials science and synthetic chemistry. Their roles in creating complex molecules, polymers, and advanced materials, through reactions such as cross-coupling, highlight the potential of this compound in contributing to the development of new materials with specialized properties for applications in nanotechnology, coatings, and electronic devices (Qiu et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,4-diformylphenyl) 2-(bromomethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c17-8-12-3-1-2-4-14(12)16(20)21-15-6-5-11(9-18)7-13(15)10-19/h1-7,9-10H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFUTCVJVQVEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)OC2=C(C=C(C=C2)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

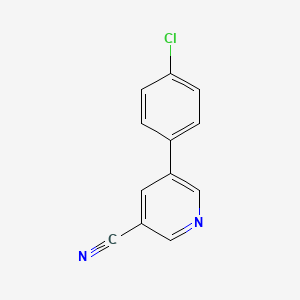

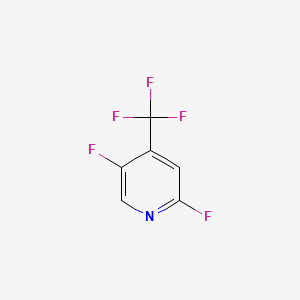

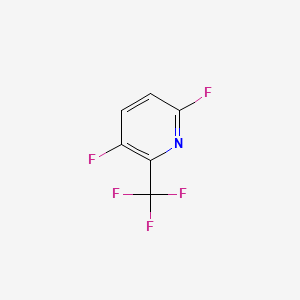




![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)
![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)

